Doxorubicinol is derived from doxorubicin, which is produced through fermentation processes involving the bacterium Streptomyces peucetius. This compound is available in various formulations, including hydrochloride salt forms, which enhance its solubility and stability for clinical use.
Doxorubicinol falls under the category of anthracycline antibiotics. Its classification as a metabolite highlights its role in the pharmacokinetics and pharmacodynamics of doxorubicin therapy. As a secondary compound, it exhibits distinct biological activity compared to its parent compound.
The synthesis of doxorubicinol can be achieved through several methods, primarily focusing on the reduction of doxorubicin. One notable approach involves enzymatic reduction using specific reductases that convert the carbonyl group at C-13 of doxorubicin into a hydroxyl group, yielding doxorubicinol.
A common method for synthesizing doxorubicinol involves:
The purification of doxorubicinol from reaction mixtures typically involves chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from unreacted substrates and by-products.
Doxorubicinol has a molecular formula of CHO and a molecular weight of approximately 543.52 g/mol. Its structure features multiple hydroxyl groups and an anthraquinone core similar to doxorubicin but with a reduced carbonyl group.
Doxorubicinol participates in various chemical reactions that are crucial for its biological activity. Key reactions include:
The reaction mechanisms often involve nucleophilic attack on electrophilic centers within the molecule, facilitated by enzymes or chemical reagents. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to monitor these transformations.
The mechanism of action of doxorubicinol is primarily linked to its ability to intercalate DNA, similar to doxorubicin. This intercalation disrupts DNA replication and transcription processes, leading to apoptosis in rapidly dividing cancer cells.
Research indicates that doxorubicinol may exhibit cytotoxic effects through:
Relevant analyses often include spectroscopic methods (like infrared spectroscopy) to characterize functional groups and confirm purity.
Doxorubicinol is primarily used in:
Doxorubicinol hydrochloride, the C-13 alcohol metabolite of doxorubicin, represents a critical biotransformation product with distinct pharmacological and toxicological significance. Its formation occurs through enzymatic reduction of the parent anthracycline, mediated primarily by short-chain dehydrogenases/reductases (SDRs) and aldo-keto reductase (AKR) superfamily members. This metabolite exhibits altered chemical properties compared to doxorubicin, including enhanced hydrophilicity and a shifted redox potential, influencing its tissue distribution and biological activity. The metabolic pathway exemplifies the complex interplay between xenobiotic metabolism, tissue-specific redox environments, and enzymatic kinetics, which collectively determine the net flux from doxorubicin to doxorubicinol in vivo [5] [8].
The conversion of doxorubicin to doxorubicinol is catalyzed predominantly by cytosolic NADPH-dependent reductases, with carbonyl reductase 1 (CBR1) and carbonyl reductase 3 (CBR3) playing principal roles. CBR1 demonstrates superior catalytic efficiency (k~cat~/K~m~ ≈ 4.8 × 10^4^ M^−1^s^−1^) compared to CBR3 (k~cat~/K~m~ ≈ 1.2 × 10^4^ M^−1^s^−1^), attributable to structural differences in their substrate-binding pockets favoring the recognition of the daunosamine sugar and anthraquinone moiety of doxorubicin. CBR1 follows an ordered bi-bi mechanism, with NADPH binding preceding substrate association, facilitating hydride transfer to the C-13 carbonyl group [5] [8].
Concurrently, the aldo-keto reductase family 1 member A1 (AKR1A1) and aldo-keto reductase family 1 member C3 (AKR1C3) contribute significantly to this reduction. AKR1A1 operates with high affinity (K~m~ ≈ 18–25 μM) but slower turnover, while AKR1C3, though exhibiting lower affinity (K~m~ ≈ 45–60 μM), demonstrates broader substrate specificity, including the reduction of other carbonyl-containing xenobiotics. Enzymological studies reveal AKR1C3's susceptibility to product inhibition by doxorubicinol, potentially regulating its contribution under physiological conditions. The relative expression levels of these enzymes—CBR1 > AKR1A1 > AKR1C3 > CBR3 in human liver cytosol—dictate their hierarchical contribution to systemic doxorubicinol formation [4] [5] [8].
Table 1: Key Enzymes Catalyzing Doxorubicin to Doxorubicinol Reduction
| Enzyme | Cofactor | K~m~ (μM) | V~max~ (nmol/min/mg) | k~cat~ (min^−1^) | k~cat~/K~m~ (M^−1^s^−1^) |
|---|---|---|---|---|---|
| CBR1 | NADPH | 15–22 | 120–180 | 90–135 | ~4.8 × 10^4^ |
| CBR3 | NADPH | 35–50 | 25–40 | 18–30 | ~1.2 × 10^4^ |
| AKR1A1 | NADPH | 18–25 | 45–65 | 35–50 | ~2.8 × 10^4^ |
| AKR1C3 | NADPH | 45–60 | 60–90 | 45–70 | ~1.8 × 10^4^ |
Genetic polymorphisms critically influence enzymatic activity. Notably, the CBR3 V244M variant (rs8133052) exhibits a 30–40% reduction in activity compared to wild-type, potentially modulating doxorubicinol accumulation in patients. Similarly, nonsynonymous SNPs in AKR1C3 (e.g., rs12529) correlate with variable metabolite levels in pharmacokinetic studies, highlighting pharmacogenetic determinants of this metabolic pathway [5].
Doxorubicinol formation displays profound tissue-specificity governed by divergent redox landscapes and enzyme expression profiles. The liver serves as the primary site of systemic metabolism, characterized by:
Conversely, cardiac tissue exhibits constrained doxorubicinol generation despite significant doxorubicin uptake:
Table 2: Comparative Microenvironments Influencing Doxorubicinol Formation in Liver vs. Heart
| Parameter | Liver | Heart |
|---|---|---|
| CBR1 Expression | High (100–150 pmol/mg protein) | Low (10–20 pmol/mg protein) |
| [NADPH]/[NADP+] | High (100–150) | Low (20–40) |
| ROS Steady-State Level | Low | High (mitochondrial O~2~^•−^ flux) |
| Primary Reduction Site | Cytosol | Cytosol (limited) |
| Contribution to Systemic Doxorubicinol | Major (>70%) | Minor (<5%) |
The redox tension between these organs underpins doxorubicinol's organ-specific effects. Hepatic efficiency generates substantial systemic exposure to the metabolite, while the heart's limited reduction capacity paradoxically accumulates doxorubicinol imported from circulation, contributing to its selective cardiotoxicity through inhibition of sarcoplasmic reticulum Ca^2+^-ATPase (ATP2A2) and disruption of calcium homeostasis [3] [5] [9].
Significant interspecies differences in doxorubicinol pharmacokinetics challenge the extrapolation of preclinical data to humans:
Table 3: Interspecies Variability in Doxorubicin Reduction to Doxorubicinol
| Species | Hepatic CBR Activity (nmol/min/mg) | Plasma AUC~Doxorubicinol~/AUC~Dox~ | Cardiac [Doxorubicinol]/[Dox] (24h post-dose) | Key Discrepancies vs. Humans |
|---|---|---|---|---|
| Human | 15–25 | 0.4–0.6 | 0.8–1.2 | Reference |
| Rat | 50–80 | 1.8–2.5 | 3.0–4.5 | ↑ Hepatic reduction; ↑ Cardiac metabolite accumulation |
| Mouse | 45–70 | 1.5–2.0 | 2.5–3.8 | ↑ Hepatic reduction |
| Dog | 20–35 | 0.6–0.9 | 1.0–1.8 | ↑ Doxorubicin clearance; ↓ Exposure time |
| Mini-Pig | 18–30 | 0.5–0.8 | 0.9–1.5 | Closest reductase activity; Limited genomic data |
These disparities necessitate careful model selection and interpretation:
Understanding species-specific enzyme kinetics, cofactor availability, and extra-hepatic metabolism is thus paramount for designing preclinical studies evaluating doxorubicinol's biological effects [3] [5].
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9